molecular formula C9H6N4 B2758657 2-(1H-pyrazol-1-yl)isonicotinonitrile CAS No. 956769-58-7

2-(1H-pyrazol-1-yl)isonicotinonitrile

Cat. No.: B2758657
CAS No.: 956769-58-7
M. Wt: 170.175
InChI Key: BDHHEXJBVPMLKU-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.171 g/mol It is characterized by the presence of a pyrazole ring attached to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the isonicotinonitrile framework.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(1H-pyrazol-1-yl)isonicotinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-1-yl)isonicotinonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring and isonicotinonitrile moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-pyrazol-1-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHEXJBVPMLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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